molecular formula C19H17FN2O3 B2399821 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione CAS No. 1206998-52-8

1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2399821
CAS RN: 1206998-52-8
M. Wt: 340.354
InChI Key: SIUUXBOGFCTBKF-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione, also known as EFDP, is a pyrazine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EFDP has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Analogous Compounds

A study by Singh and Tomassini (2001) focuses on the synthesis of flutimide analogues, including fully substituted pyrazine-2,6-diones, which have shown to selectively inhibit cap-dependent endonuclease activity of influenza virus A. This suggests a potential application in developing therapeutic agents for treating influenza infections. The synthesis includes specifically designed aromatic analogues of flutimide, some exhibiting significant improvement in activity (S. B. Singh & J. Tomassini, 2001).

Chemical Derivatives from Marine Algae

Research by Xu et al. (2012) identified a new bromophenol C-N coupled with diketopiperazine isolated from marine red alga Symphyocladia latiuscula. This compound represents another aspect of scientific research applications, emphasizing the exploration of marine resources for novel chemical entities with potential pharmacological properties (Xiuli Xu et al., 2012).

Pyrazine Chemistry and Thermal Eliminations

Another study by Blake, Porter, and Sammes (1972) delves into the chemistry of pyrazines, particularly focusing on thermal [1,4] eliminations from 3,6-di-hydropyrazines. This research contributes to the understanding of pyrazine chemistry, offering insights into synthetic pathways that may be relevant for designing compounds with desired biological activities (K. W. Blake et al., 1972).

Heterocyclic Compound Synthesis

Studies also explore the synthesis of heterocyclic compounds, such as 4H-thieno[3,4-c]pyrazole derivatives, demonstrating analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities in preclinical models. These findings suggest that derivatives of the chemical structure could be synthesized and modified to enhance specific biological activities, offering potential therapeutic benefits (G. Menozzi et al., 1992).

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUUXBOGFCTBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

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